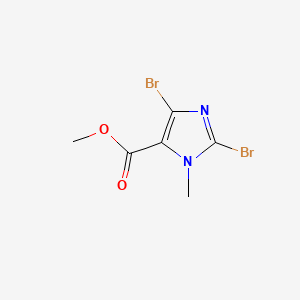

Methyl 2,5-dibromo-3-methylimidazole-4-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2,5-dibromo-3-methylimidazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Br2N2O2/c1-10-3(5(11)12-2)4(7)9-6(10)8/h1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEXBHFZPLXHJAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(N=C1Br)Br)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Br2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00153020 | |

| Record name | Imidazole-4-carboxylic acid, 2,5-dibromo-3-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00153020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120809-55-4 | |

| Record name | Imidazole-4-carboxylic acid, 2,5-dibromo-3-methyl-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120809554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidazole-4-carboxylic acid, 2,5-dibromo-3-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00153020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 2,5 Dibromo 3 Methylimidazole 4 Carboxylate and Its Analogues

Direct Halogenation Strategies for Imidazole (B134444) Ring Functionalization

Direct halogenation of a pre-formed imidazole ester is a primary strategy for synthesizing the target compound. This approach relies on the inherent reactivity of the imidazole C-H bonds towards electrophilic substitution.

Regioselective Bromination Approaches

The regioselectivity of electrophilic substitution on the imidazole ring is dictated by the electronic properties of the heterocycle. Generally, the C-5 position is the most reactive, followed by the C-4 position, while the C-2 position is the most acidic and least reactive towards electrophiles. nih.gov This inherent reactivity trend guides the strategy for introducing bromine atoms onto the ring.

For a compound like Methyl 3-methylimidazole-4-carboxylate, the C-5 position would be the most susceptible to initial electrophilic bromination. Subsequent bromination would likely occur at the next most activated position, C-2, if available. However, in the case of synthesizing a 2,5-dibromo analogue, direct bromination would proceed by targeting these electronically favorable sites. The synthesis of the closely related 4,5-dibromo-1,2-dimethyl-1H-imidazole via the direct bromination of 1,2-dimethyl-1H-imidazole with N-Bromosuccinimide (NBS) demonstrates the feasibility of achieving dibromination at the 4 and 5 positions, which are electronically activated for electrophilic attack. thieme-connect.de

Optimization of Reaction Conditions for Dibromination

Achieving high yields and selectivity in the dibromination of imidazole derivatives requires careful optimization of reaction conditions. Key parameters include the choice of brominating agent, solvent, reaction time, and temperature. N-Bromosuccinimide (NBS) is a commonly used reagent for such transformations.

Research on the dibromination of 1,2-dimethyl-1H-imidazole to yield 4,5-dibromo-1,2-dimethyl-1H-imidazole highlights the critical role of the solvent. thieme-connect.de As detailed in the table below, Dimethylformamide (DMF) was found to be a superior solvent compared to acetonitrile (B52724) (MeCN) and toluene (B28343) for this specific transformation, leading to significantly higher yields. thieme-connect.de The reaction time also plays a crucial role, with optimal yields being achieved after 12 hours in DMF. thieme-connect.de

| Entry | Solvent | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | MeCN | 12 | 50 | thieme-connect.de |

| 2 | DMF | 2 | 65 | thieme-connect.de |

| 3 | DMF | 5 | 75 | thieme-connect.de |

| 4 | DMF | 12 | 80 | thieme-connect.de |

| 5 | Toluene | 12 | Trace | thieme-connect.de |

Cyclization Reactions for Imidazole Ring Formation

An alternative to direct functionalization is the construction of the substituted imidazole ring from acyclic precursors. This is particularly useful for creating analogues with diverse substitution patterns that may not be accessible through direct modification.

Multicomponent Condensation Reactions

Multicomponent reactions (MCRs) are highly efficient for building complex molecules like substituted imidazoles in a single step from three or more starting materials. The most well-known method is the Debus-Radziszewski synthesis, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) (or a primary amine) to form tri- or tetra-substituted imidazoles. tandfonline.com

Various catalysts have been developed to improve the efficiency and scope of these reactions. For instance, p-toluenesulfonic acid (PTSA) has been effectively used as a mild, inexpensive, and non-toxic catalyst for the one-pot synthesis of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles. isca.me The reaction typically involves the condensation of benzil, a substituted aldehyde, and ammonium (B1175870) acetate (B1210297). isca.me Other catalytic systems, such as those derived from fluoroboric acid, have also been investigated to control the selective formation of trisubstituted versus tetrasubstituted imidazoles. rsc.org A novel one-pot synthesis of highly substituted imidazoles has also been reported from imines, acid chlorides, and N-nosyl imines or nitriles, proceeding without a metal catalyst. acs.orgsemanticscholar.org

| Reaction Type | Key Reactants | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| Debus-Radziszewski | 1,2-dicarbonyl, aldehyde, ammonia/amine | Various | Tri/Tetra-substituted imidazoles | tandfonline.com |

| One-pot condensation | Benzil, aldehyde, ammonium acetate | p-Toluenesulfonic acid (PTSA) | Tri/Tetra-substituted imidazoles | isca.me |

| Catalytic MCR | 1,2-diketone, aldehyde, amine, ammonium acetate | HBF₄–SiO₂, Zn(BF₄)₂ | Tri/Tetra-substituted imidazoles | rsc.org |

| Phospha-münchnone cycloaddition | Imines, acid chlorides, N-nosyl imines | PPh(catechyl) | Polysubstituted imidazoles | acs.orgsemanticscholar.org |

Metal-Catalyzed Cyclization Pathways

Transition-metal catalysis offers powerful and versatile methods for constructing imidazole rings. These reactions often proceed under mild conditions with high efficiency and functional group tolerance. A range of metals, including palladium, copper, rhodium, and gold, have been utilized. beilstein-journals.orgacs.orgorganic-chemistry.org

Palladium-catalyzed cyclization, such as an amino Heck reaction of O-pentafluorobenzoylamidoximes, provides a route to trisubstituted imidazoles. acs.org Copper, being an inexpensive and abundant metal, is widely used in various cyclization strategies. beilstein-journals.orgnih.gov Copper-catalyzed methods include [3+2] cycloaddition reactions that can produce multisubstituted imidazoles with high regioselectivity, using oxygen as a benign oxidant. organic-chemistry.org Rhodium(II) catalysts can facilitate the reaction of 1-sulfonyl triazoles with nitriles to yield imidazoles through rhodium iminocarbenoid intermediates. organic-chemistry.org

| Metal Catalyst | Reaction Type | Key Reactants | Reference |

|---|---|---|---|

| Palladium(0) | Amino Heck Cyclization | O-Pentafluorobenzoylamidoximes | acs.org |

| Copper | [3+2] Cycloaddition | Various precursors | organic-chemistry.org |

| Rhodium(II) | Reaction via iminocarbenoids | 1-Sulfonyl triazoles, nitriles | organic-chemistry.org |

| Gold(III) | [2+2+1] Cycloaddition | α-imino gold carbenes, nitriles | organic-chemistry.org |

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates, increasing yields, and promoting greener chemical processes. nih.gov The synthesis of substituted imidazoles has greatly benefited from this technology.

One-pot, multicomponent reactions are frequently performed under microwave irradiation to reduce reaction times from hours to minutes. bohrium.comnih.govresearchgate.net For example, the synthesis of polysubstituted imidazoles from aromatic aldehydes, benzil, and ammonium acetate can be achieved in 4-9 minutes using microwave heating at 400 W. bohrium.comnih.gov This protocol has been successfully demonstrated using environmentally friendly catalysts like Cr₂O₃ nanoparticles in water. bohrium.comnih.govresearchgate.net Solvent-free, microwave-assisted syntheses have also been developed, where reactants are adsorbed onto a solid support like acidic alumina, further enhancing the environmental credentials of the method. researchgate.net The combination of microwave heating with p-toluenesulfonic acid as a catalyst in ethanol (B145695) also provides an efficient route to complex imidazole derivatives. nih.gov

| Catalyst/Support | Conditions | Solvent | Advantages | Reference |

|---|---|---|---|---|

| Cr₂O₃ nanoparticles | 400 W, 4-9 min | Water | Green catalyst, short reaction time | bohrium.comnih.govresearchgate.net |

| Acidic Alumina | Microwave irradiation | Solvent-free | High efficiency, environmentally friendly | researchgate.net |

| p-Toluenesulfonic acid | Microwave irradiation | Ethanol | Green solvent, rapid one-pot synthesis | nih.gov |

Esterification and Carboxylate Group Introduction

The formation of the methyl carboxylate group at the C-4 position of the imidazole ring is a crucial step. This can be achieved through two primary pathways: direct introduction of the ester group or introduction of a carboxylic acid followed by esterification.

One-pot multicomponent procedures offer an efficient route to diversely functionalized imidazole-4-carboxylates. nih.gov For instance, microwave-assisted 1,5-electrocyclization of azavinyl azomethine ylides, derived from 1,2-diaza-1,3-dienes and primary amines, can yield 3-alkyl- and 3-arylimidazole-4-carboxylates in good yields. nih.gov While this method builds the substituted ring system directly, another common strategy involves modifying a pre-existing imidazole ring.

Alternatively, a carboxylic acid group can be introduced and subsequently esterified. The synthesis of imidazole-4-carboxylic acids can be accomplished through various means, including solid-phase synthesis methodologies. researchgate.net Once the imidazole-4-carboxylic acid precursor is obtained, a classic Fischer esterification can be employed. This reaction involves treating the carboxylic acid with an alcohol (in this case, methanol) in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH), to form the corresponding ester. masterorganicchemistry.com The reaction is an equilibrium process, typically driven to completion by using the alcohol as the solvent. masterorganicchemistry.com N-bromosuccinimide (NBS) has also been shown to be an efficient catalyst for the direct esterification of both aryl and alkyl carboxylic acids under mild, metal-free conditions. nih.gov

Hydrolysis of an existing ester, such as an ethyl imidazole-4-carboxylate, using a base like potassium hydroxide, followed by acidification, is a standard method to obtain the corresponding carboxylic acid, which can then be re-esterified to the desired methyl ester if needed. chemicalbook.com

Table 1: Selected Methods for Esterification of Carboxylic Acids

| Method | Catalyst/Reagent | Conditions | Key Features | Reference |

|---|---|---|---|---|

| Fischer Esterification | Acid (e.g., H₂SO₄, TsOH) | Excess alcohol, heat | Equilibrium reaction; common and straightforward. | masterorganicchemistry.com |

| NBS-Catalyzed Esterification | N-bromosuccinimide (NBS) | 70 °C, neat or with minimal solvent | Metal-free, mild conditions, high yields. | nih.gov |

Methyl Group Functionalization in Imidazole Precursors

The introduction of the methyl group at the N-3 position is a key step in defining the structure of the target molecule. This is typically achieved through N-alkylation of an imidazole precursor.

Alkylation of imidazole-4(5)-carboxylate derivatives with reagents like methyl bromoacetate (B1195939) has been studied, yielding mixtures of 1,4- and 1,5-isomers. researchgate.net For the synthesis of the N-3 methylated target compound, a precursor such as methyl 2,5-dibromo-1H-imidazole-4-carboxylate would be treated with a methylating agent. Common methylating agents include methyl iodide (CH₃I), dimethyl sulfate (B86663) ((CH₃)₂SO₄), or dimethyl carbonate (DMC). The reaction of N-substituted imidazoles with dimethyl carbonate, for example, can lead to the formation of N,N'-disubstituted imidazolium (B1220033) carboxylates, which serve as N-heterocyclic carbene (NHC) transfer agents. acs.org The mechanism for methylation of an imidazole nitrogen by DMC follows a classic SN2 pathway. acs.org

The regioselectivity of N-alkylation can be a challenge. For instance, the methylation of 5-bromo-2-methyl-1H-imidazole results in a mixture of two regioisomers, 4-bromo-1,2-dimethyl-1H-imidazole and 5-bromo-1,2-dimethyl-1H-imidazole, requiring separation. thieme-connect.de To circumvent such issues, synthetic strategies often begin with a starting material where the desired substitution pattern is already established or where regioselectivity can be controlled. thieme-connect.de

Another approach involves the functionalization of a methyl group already present on the ring. While direct functionalization of the N-methyl group is less common, methyl groups at the C-4 or C-5 positions can be brominated under more drastic free radical conditions (e.g., reflux in CCl₄ with NBS), leading to polybrominated building blocks. semanticscholar.org

Derivatization from Related Imidazole Building Blocks

The synthesis of Methyl 2,5-dibromo-3-methylimidazole-4-carboxylate can be envisioned through the derivatization of simpler, readily available imidazole building blocks. lifechemicals.comsemanticscholar.org Key transformations would include bromination and N-methylation of a suitable imidazole-4-carboxylate precursor.

A plausible synthetic route could start with methyl 1H-imidazole-4-carboxylate. This substrate would then undergo bromination. The bromination of aromatic and heteroaromatic compounds is a fundamental reaction in organic synthesis. semanticscholar.org Reagents like N-bromosuccinimide (NBS) are commonly used for the bromination of imidazole rings. semanticscholar.org Depending on the reaction conditions and the amount of brominating agent used, mono- or polybromination can be achieved. For instance, treatment of methyl indole-3-carboxylate (B1236618) with bromine in acetic acid results in regioselective dibromination. rsc.org A similar strategy could be applied to an imidazole carboxylate to install the two bromine atoms at the C-2 and C-5 positions.

Following the dibromination to form methyl 2,5-dibromo-1H-imidazole-4-carboxylate, the final step would be the N-methylation of the imidazole nitrogen, as described in the previous section, to yield the target compound.

Table 2: Example of Imidazole Building Block Derivatization

| Starting Material | Reagent | Product | Reaction Type | Reference |

|---|---|---|---|---|

| 1,2-dimethyl-1H-imidazole | N-bromosuccinimide (NBS) | 4,5-dibromo-1,2-dimethyl-1H-imidazole | Bromination | thieme-connect.de |

| 5-bromo-2-methyl-1H-imidazole | Methylating Agent | 4-bromo-1,2-dimethyl-1H-imidazole & 5-bromo-1,2-dimethyl-1H-imidazole | N-Alkylation | thieme-connect.de |

| 1-phenylamino-4,5-dimethylimidazole | N-bromosuccinimide (NBS) | 2-bromo-1-phenylamino-4,5-dimethylimidazole | Regioselective Bromination | semanticscholar.org |

Advanced Spectroscopic and Structural Elucidation of Methyl 2,5 Dibromo 3 Methylimidazole 4 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of an organic molecule by mapping the carbon and hydrogen frameworks.

One-Dimensional NMR (¹H and ¹³C) for Proton and Carbon Environments

For Methyl 2,5-dibromo-3-methylimidazole-4-carboxylate, the ¹H and ¹³C NMR spectra would provide crucial information about the electronic environment of each nucleus.

¹H NMR: The proton NMR spectrum is expected to show two distinct singlets in the aromatic/aliphatic region.

The second singlet would be from the three protons of the methyl ester group (O-CH₃), typically found between 3.7 and 4.2 ppm. The specific shifts would depend on the solvent used and the electronic effects of the dibromo-imidazole ring.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum would reveal six distinct signals corresponding to the six unique carbon atoms in the molecule.

The carbonyl carbon (C=O) of the ester would be the most downfield signal, expected in the 160-170 ppm region.

The carbons of the imidazole (B134444) ring (C2, C4, C5) would appear in the aromatic region (approx. 110-150 ppm). The carbons directly bonded to the bromine atoms (C2 and C5) would be significantly influenced by the "heavy atom effect," which can cause both shielding and deshielding depending on various factors, making precise prediction difficult without empirical data. The C4 carbon, attached to the carboxylate group, would also have a distinct chemical shift in this region.

The N-methyl carbon (N-CH₃) would likely resonate around 30-35 ppm.

The O-methyl carbon (O-CH₃) of the ester group is expected to appear further downfield, typically in the 50-55 ppm range.

A hypothetical data table for the expected 1D NMR signals is presented below.

| Assignment | ¹H NMR (Predicted ppm) | ¹³C NMR (Predicted ppm) |

| N-CH₃ | ~3.5-4.0 (s, 3H) | ~30-35 |

| O-CH₃ | ~3.7-4.2 (s, 3H) | ~50-55 |

| C=O | - | ~160-170 |

| C2-Br | - | ~110-140 |

| C4-COOCH₃ | - | ~120-150 |

| C5-Br | - | ~110-140 |

Two-Dimensional NMR (COSY, HSQC, HMBC) for Connectivity and Structural Confirmation

2D NMR experiments would be essential to confirm the assignments made from 1D NMR and to piece together the molecular structure.

COSY (Correlation Spectroscopy): As there are no adjacent protons in the predicted structure, a COSY spectrum would be expected to show no cross-peaks, confirming the isolated nature of the N-methyl and O-methyl groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with its directly attached carbon atom. It would definitively link the ¹H signal around 3.5-4.0 ppm to the ¹³C signal around 30-35 ppm (the N-CH₃ group) and the ¹H signal around 3.7-4.2 ppm to the ¹³C signal around 50-55 ppm (the O-CH₃ group).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum provides information about long-range (2-3 bond) correlations and is vital for confirming the substitution pattern on the imidazole ring. Key expected correlations would include:

A correlation from the N-methyl protons to the C2 and C4 carbons of the imidazole ring.

A correlation from the O-methyl protons to the carbonyl carbon of the ester group.

A correlation from the N-methyl protons to the C4 carbon, which would help to distinguish it from the C2 and C5 positions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry would be used to determine the molecular weight and confirm the elemental composition of the compound. The high-resolution mass spectrum (HRMS) should show a molecular ion peak [M]⁺ corresponding to the exact mass of C₆H₆Br₂N₂O₂. A characteristic isotopic pattern would be observed for the molecular ion due to the presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br in approximately 1:1 natural abundance), resulting in three peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 1:2:1.

Electron impact (EI) mass spectrometry would also reveal characteristic fragmentation patterns. Expected fragmentation could involve the loss of the methoxy (B1213986) group (-OCH₃) or the entire methyl carboxylate group (-COOCH₃) from the molecular ion.

| Ion | m/z (Predicted) | Description |

| [M]⁺ | 312/314/316 | Molecular ion with characteristic 1:2:1 bromine isotope pattern |

| [M-OCH₃]⁺ | 281/283/285 | Loss of the methoxy radical |

| [M-COOCH₃]⁺ | 253/255/257 | Loss of the methyl carboxylate radical |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Characteristic Functional Group Identification

Vibrational spectroscopy techniques like Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

FT-IR: The infrared spectrum would be expected to show several key absorption bands. The most prominent would be a strong C=O stretching vibration from the ester group, typically appearing in the range of 1720-1740 cm⁻¹. Other expected bands would include C-H stretching vibrations from the methyl groups (around 2900-3000 cm⁻¹), C-N stretching vibrations from the imidazole ring (typically in the 1300-1400 cm⁻¹ region), and C-O stretching of the ester (around 1200-1300 cm⁻¹). The C-Br stretching vibrations would appear at lower frequencies, typically below 700 cm⁻¹.

FT-Raman: Raman spectroscopy would complement the FT-IR data. The imidazole ring vibrations are often strong in Raman spectra. The symmetric stretching of the ring and other skeletal vibrations would be readily observable.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C-H (methyl) | Stretching | ~2900-3000 |

| C=O (ester) | Stretching | ~1720-1740 |

| C=C / C=N (ring) | Stretching | ~1400-1600 |

| C-N (ring) | Stretching | ~1300-1400 |

| C-O (ester) | Stretching | ~1200-1300 |

| C-Br | Stretching | < 700 |

X-ray Diffraction Studies for Solid-State Structure and Crystal Packing

Single-Crystal X-ray Diffraction (SC-XRD) for Absolute Structure Determination

Should a suitable single crystal of this compound be grown, single-crystal X-ray diffraction (SC-XRD) would provide the definitive, unambiguous three-dimensional structure of the molecule in the solid state. This powerful technique would confirm the connectivity of all atoms and provide precise measurements of bond lengths, bond angles, and torsion angles.

The resulting crystal structure would definitively establish the substitution pattern on the imidazole ring, confirming the positions of the two bromine atoms, the N-methyl group, and the methyl carboxylate group. Furthermore, the analysis would reveal how the molecules pack together in the crystal lattice, identifying any intermolecular interactions such as halogen bonding (Br···N or Br···O) or π-π stacking between the imidazole rings, which govern the solid-state properties of the compound.

Analysis of Intermolecular Interactions (Hydrogen Bonding, Halogen Bonding)

A detailed analysis of the intermolecular interactions for this compound cannot be provided at this time, as crystallographic data for this specific compound is not publicly available. The determination of hydrogen and halogen bonding requires precise knowledge of bond lengths, angles, and intermolecular distances, which are obtained through single-crystal X-ray diffraction analysis.

In analogous brominated heterocyclic compounds, various types of weak intermolecular interactions are commonly observed. These can include hydrogen bonds, where a hydrogen atom is attracted to an electronegative atom like oxygen or nitrogen. For instance, C–H···O or C–H···N bonds can play a significant role in the crystal packing of such molecules.

Furthermore, halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. In the case of a dibrominated compound such as this, Br···O or Br···N interactions would be anticipated. The strength and geometry of these bonds are influenced by the electronic environment of the bromine and the acceptor atoms. The presence of both hydrogen and halogen bonding can lead to the formation of complex supramolecular structures. However, without experimental data for the title compound, any discussion remains speculative and based on related structures.

Crystal Packing and Supramolecular Architectures

Similar to the analysis of intermolecular interactions, a definitive description of the crystal packing and supramolecular architecture of this compound is not possible without its crystal structure. The arrangement of molecules in the solid state is a direct consequence of the intermolecular forces discussed in the previous section.

Chemical Reactivity and Transformation Pathways of Methyl 2,5 Dibromo 3 Methylimidazole 4 Carboxylate

Electrophilic and Nucleophilic Substitution Reactions on the Imidazole (B134444) Core

The imidazole ring is aromatic and can undergo substitution reactions. However, the presence of two bromine atoms and a methyl carboxylate group significantly influences its reactivity towards both electrophiles and nucleophiles.

The carbon-bromine bonds at the C2 and C5 positions are key sites for functionalization. These bromine atoms can be replaced through various cross-coupling and substitution reactions.

Suzuki Cross-Coupling:

Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions are a powerful tool for forming carbon-carbon bonds. wikipedia.orgyonedalabs.com Unprotected haloimidazoles can efficiently participate in these reactions. researchgate.net For Methyl 2,5-dibromo-3-methylimidazole-4-carboxylate, selective or double coupling can be achieved by carefully controlling the reaction conditions. This allows for the introduction of a wide range of aryl, heteroaryl, or vinyl groups at the C2 and C5 positions. The general scheme for a Suzuki coupling reaction is shown below:

R-X + R'-B(OH)₂ → R-R' (in the presence of a Palladium catalyst and a base) wikipedia.org

The reactivity of the two bromine atoms may differ due to the electronic influence of the adjacent substituents.

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

| This compound | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Methyl 2-bromo-5-aryl-3-methylimidazole-4-carboxylate |

| This compound | Vinylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | Methyl 5-bromo-3-methyl-2-vinylimidazole-4-carboxylate |

| This compound | 2 equivalents of Arylboronic acid | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Methyl 2,5-diaryl-3-methylimidazole-4-carboxylate |

Nucleophilic Aromatic Substitution (SNAr):

Aromatic rings that are electron-deficient can undergo nucleophilic aromatic substitution. wikipedia.orgmasterorganicchemistry.com The presence of the electron-withdrawing carboxylate group on the imidazole ring can facilitate SNAr reactions at the bromine-substituted positions, particularly when strong nucleophiles are used. chemistrysteps.com Electron-withdrawing groups positioned ortho or para to a leaving group favor the SNAr mechanism. wikipedia.org The reaction proceeds through an addition-elimination mechanism involving a Meisenheimer complex intermediate. masterorganicchemistry.com

| Nucleophile | Leaving Group | Conditions | Product |

| Sodium methoxide | Bromine | Heat | Methyl 2-bromo-5-methoxy-3-methylimidazole-4-carboxylate |

| Ammonia (B1221849) | Bromine | High pressure, catalyst | Methyl 5-amino-2-bromo-3-methylimidazole-4-carboxylate |

| Thiophenol | Bromine | Base | Methyl 2-bromo-3-methyl-5-(phenylthio)imidazole-4-carboxylate |

Recent studies suggest that some SNAr reactions may proceed through a concerted mechanism rather than a stepwise addition-elimination pathway. nih.gov

The methyl group at the N3 position can also be a site for chemical modification.

Oxidation: While the imidazole ring itself is generally resistant to oxidation, side-chain oxidation can occur under specific conditions. slideshare.net Oxidation of the methyl group could potentially lead to the corresponding hydroxymethyl or formyl derivatives, which are valuable synthetic intermediates. For instance, the oxidation of a methyl group on an imidazole ring can be achieved using strong oxidizing agents.

Halogenation: Halogenation of alkyl groups on imidazolium-based ionic liquids has been studied, indicating that the methyl group can be a site for halogen substitution. arxiv.org Free radical bromination using reagents like N-bromosuccinimide (NBS) can lead to the selective monobromination of methyl groups on imidazole rings. youtube.com

| Reagent | Conditions | Product |

| N-Bromosuccinimide (NBS) | Radical initiator (e.g., AIBN), heat | Methyl 2,5-dibromo-3-(bromomethyl)imidazole-4-carboxylate |

| Sulfuryl chloride (SO₂Cl₂) | Radical initiator | Methyl 3-(chloromethyl)-2,5-dibromoimidazole-4-carboxylate |

Transformations of the Carboxylate Moiety

The methyl ester group at the C4 position is a versatile handle for further derivatization.

The ester can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. youtube.com Imidazole itself can act as a catalyst for the hydrolysis of esters. acs.orgnih.govyoutube.comacs.org The resulting carboxylic acid is a key intermediate for the synthesis of a variety of other functional groups.

This compound + H₂O → 2,5-dibromo-3-methylimidazole-4-carboxylic acid + Methanol

The carboxylic acid can then be converted to acid chlorides, anhydrides, or other activated species for further reactions.

The direct conversion of the ester to an amide can be achieved by reacting it with an amine, often at elevated temperatures or with the use of a catalyst. acs.org Alternatively, the carboxylic acid obtained from hydrolysis can be coupled with an amine using standard peptide coupling reagents to form the corresponding amide. nih.gov N-methylimidazole is sometimes used as an activating agent in amidation reactions. mdpi.com

| Amine | Coupling Reagent | Product |

| Ammonia | - (from ester) | 2,5-dibromo-3-methylimidazole-4-carboxamide |

| Primary amine (R-NH₂) | DCC, HOBt (from acid) | N-alkyl-2,5-dibromo-3-methylimidazole-4-carboxamide |

| Secondary amine (R₂NH) | HATU, DIPEA (from acid) | N,N-dialkyl-2,5-dibromo-3-methylimidazole-4-carboxamide |

Ring-Opening and Rearrangement Reactions

Based on a comprehensive search of available scientific literature, there is currently no specific research published on the chelation and coordination chemistry of this compound with metal centers.

Therefore, the section on "" focusing on "4.4. Chelation and Coordination Chemistry with Metal Centers" cannot be provided at this time due to the absence of experimental data, detailed research findings, and data tables in the public domain for this particular compound.

Further research and investigation into the synthesis and characterization of metal complexes involving this compound as a ligand are required to elucidate its behavior in coordination chemistry.

Theoretical and Computational Chemistry Investigations of this compound

Despite a comprehensive search of scientific literature and chemical databases, no specific theoretical and computational studies have been published for the chemical compound "this compound."

This includes a lack of available data for the following areas of investigation:

Theoretical and Computational Chemistry Investigations

Reaction Mechanism Elucidation and Transition State Calculations:No computational studies elucidating reaction mechanisms or calculating transition states involving this specific molecule could be located.

Therefore, it is not possible to provide the detailed research findings, data tables, and in-depth analysis as requested in the article outline. The scientific community has not yet published research focusing on the theoretical and computational chemistry of Methyl 2,5-dibromo-3-methylimidazole-4-carboxylate.

Noncovalent Interaction (NCI) and Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The combination of Noncovalent Interaction (NCI) analysis and the Quantum Theory of Atoms in Molecules (QTAIM) offers a detailed framework for understanding the types and strengths of chemical bonds and noncovalent interactions within a molecule.

Noncovalent Interaction (NCI) Analysis is a computational method used to visualize and characterize weak, noncovalent interactions, such as hydrogen bonds, van der Waals forces, and halogen bonds. This analysis is based on the electron density (ρ) and its derivatives, particularly the reduced density gradient (RDG). By plotting the RDG against the electron density, regions of noncovalent interaction can be identified and color-mapped to indicate their nature: strong attractive interactions (like hydrogen bonds) are typically shown in blue, very weak interactions (van der Waals) in green, and repulsive interactions in red. For this compound, NCI analysis would be instrumental in identifying intramolecular interactions, such as those between the bromine atoms and the ester group, or between the methyl group and the imidazole (B134444) ring.

Quantum Theory of Atoms in Molecules (QTAIM) , developed by Richard Bader, defines atoms and chemical bonds based on the topology of the electron density. This theory partitions a molecule into atomic basins, and the presence of a bond path between two such basins is a necessary condition for the existence of a chemical bond. Key topological parameters at the bond critical point (BCP) provide quantitative information about the nature of the interaction.

A hypothetical QTAIM analysis of this compound would involve locating the BCPs for all covalent bonds and any potential noncovalent interactions. The properties at these points would reveal the nature of these bonds.

Hypothetical QTAIM Parameters for Selected Bonds in this compound

| Bond | Electron Density (ρ(r)) (a.u.) | Laplacian of Electron Density (∇²ρ(r)) (a.u.) | Total Energy Density (H(r)) (a.u.) | Bond Character |

|---|---|---|---|---|

| C-Br | Moderate | Positive | Slightly Negative | Polar Covalent / Halogen Bond Character |

| N-C (ring) | High | Negative | Negative | Covalent |

| C=O | High | Negative | Negative | Covalent (Polar) |

This table is illustrative and based on general principles, not on specific published data for the compound.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the dynamic behavior of a molecule, including its conformational changes and its interactions with other molecules, such as solvents or biological macromolecules.

For this compound, MD simulations could elucidate several key aspects:

Conformational Dynamics: The simulation would reveal the preferred conformations of the molecule, particularly the orientation of the methyl and carboxylate groups relative to the imidazole ring. It would also show the flexibility of the molecule and the energy barriers between different conformations.

Solvation Effects: By simulating the compound in a solvent like water, one could observe the formation and dynamics of the solvation shell. This would highlight specific intermolecular interactions, such as hydrogen bonding between the solvent and the carbonyl oxygen or the imidazole nitrogen atoms.

Intermolecular Interactions: In a simulation of multiple molecules of this compound, one could study how they interact with each other. This is crucial for understanding the properties of the compound in the solid state or in concentrated solutions, revealing potential π-π stacking of the imidazole rings or halogen bonding between the bromine atoms of one molecule and electron-rich regions of another.

Potential Intermolecular Interactions for this compound Investigated by MD

| Interaction Type | Participating Atoms/Groups | Significance |

|---|---|---|

| Halogen Bonding | Bromine atoms and electronegative atoms (e.g., Oxygen of the carboxylate) | Influences crystal packing and molecular recognition. |

| Hydrogen Bonding | Imidazole ring nitrogen (if protonated) or carbonyl oxygen with hydrogen bond donors | Key for interactions in protic solvents and biological systems. |

| π-π Stacking | Imidazole rings of adjacent molecules | Contributes to the stability of aggregates and crystal structures. |

This table outlines potential interactions that could be studied via MD simulations.

Applications of Methyl 2,5 Dibromo 3 Methylimidazole 4 Carboxylate in Advanced Chemical Fields

Role as a Key Intermediate and Building Block in Organic Synthesis

There is a notable absence of literature detailing the use of Methyl 2,5-dibromo-3-methylimidazole-4-carboxylate as a foundational molecule for the construction of more complex chemical structures.

Synthesis of Complex Heterocyclic Compounds

No specific examples or methodologies were found in published research where this compound is utilized as a starting material or intermediate for the synthesis of other complex heterocyclic systems. While the dibromo-substitution pattern suggests potential for various cross-coupling reactions to build intricate molecular architectures, no studies have been identified that demonstrate this application.

Precursor for Advanced Organic Molecules

Similarly, the role of this compound as a precursor for advanced organic molecules with specific functional properties is not documented. The scientific community has not, to date, published research that leverages this particular molecule for the synthesis of pharmaceuticals, agrochemicals, or other specialized organic compounds.

Contributions to Materials Science and Engineering

The potential application of this compound in the development of new materials is also an area lacking in current research.

Design and Synthesis of Functional Polymers

No studies have been identified that incorporate this compound into polymeric structures. The synthesis of functional polymers often relies on monomers with specific reactive handles, and while the dibromo functionality of this compound could theoretically serve this purpose, its use in polymerization reactions has not been reported.

Components in Ionic Liquids and Related Electrolytes

The field of ionic liquids frequently utilizes substituted imidazole (B134444) cores. However, there is no available research that specifically names this compound as a component or precursor in the formulation of ionic liquids or electrolytes.

Integration into Optoelectronic Materials (e.g., Dye-Sensitized Solar Cells)

In the realm of optoelectronics, and specifically in the context of dye-sensitized solar cells (DSSCs), various organic molecules are employed as sensitizers or components of the electrolyte. A thorough review of the literature did not reveal any instance of this compound being used or even proposed for use in such devices. Research on sensitizers for DSSCs often involves complex molecular designs to achieve desired light-harvesting and electron-transfer properties, but this particular compound does not appear in studies related to this field.

Development of Metal-Organic Frameworks (MOFs) and Coordination Polymers

The bifunctional nature of this compound, possessing both a nitrogen-containing heterocyclic ring and a carboxylate group, makes it a promising candidate for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. mdpi.comresearchgate.net MOFs are porous, crystalline materials formed from metal ions or clusters linked together by organic ligands. researchgate.netnih.gov

The carboxylate group is a widely utilized coordinating moiety in the synthesis of MOFs due to its strong affinity for metal ions and versatile binding modes. mdpi.comnih.gov Similarly, the nitrogen atoms of the imidazole ring can coordinate with metal centers, providing additional points of connection and structural diversity. mdpi.comresearchgate.net The combination of both N-donor and O-donor sites within one molecule allows for the formation of robust and complex frameworks. mdpi.com

Research has demonstrated the successful construction of coordination polymers using ligands that feature both imidazole and carboxylate functionalities. mdpi.comnih.govacs.org These mixed-ligand systems can lead to diverse and fascinating structural topologies, from two-dimensional layers to complex three-dimensional interpenetrated networks. nih.govacs.org For instance, four new metal-organic coordination polymers were synthesized using 1,4-di(1H-imidazol-4-yl)benzene and 4-methylphthalic acid, showcasing how imidazole and carboxylate components work together to form varied architectures with different metal ions like Cu(II), Co(II), Zn(II), and Cd(II). nih.gov

The presence of bromine atoms on the imidazole ring of this compound could also introduce unique properties to the resulting frameworks. Halogenated ligands can influence the electronic properties of the material and can be used for post-synthetic modification, a process where the chemical structure of a pre-formed MOF is altered. nih.govresearchgate.netlabxing.com Furthermore, bromine substitution has been shown to modulate the semiconductive properties of MOFs. acs.org

Table 1: Examples of Imidazole and Carboxylate-Based Ligands in MOFs and Coordination Polymers

| Ligand(s) | Metal Ion(s) | Resulting Structure Type | Reference |

|---|---|---|---|

| 1,4-di(1H-imidazol-4-yl)benzene and 4-methylphthalic acid | Cu(II), Co(II), Zn(II), Cd(II) | 2D and 3D Coordination Polymers | nih.gov |

| bis(4-imidazol-1-ylphenyl)diazene and various dicarboxylates | Zn(II), Cd(II), Co(II) | 4-connected net topologies with varying interpenetration | acs.org |

| Amino-functionalized dicarboxylates | Cd(II), Zn(II) | 3D frameworks and supramolecular frameworks from 2D layers | frontiersin.orgnih.gov |

Applications in Catalysis and Ligand Design

Ligands for Transition Metal Catalysis

The imidazole moiety is a fundamental structural unit in a vast number of ligands used in transition metal catalysis. The nitrogen atoms of the imidazole ring act as effective σ-donors, forming stable complexes with a wide range of transition metals. nih.gov These metal complexes are pivotal in facilitating numerous organic transformations, including cross-coupling reactions like the Suzuki-Miyaura coupling. mdpi.com

This compound could serve as a ligand, coordinating to a metal center through its available N-1 nitrogen atom. The electronic and steric properties of the ligand, which are crucial for the catalytic activity of the resulting complex, would be influenced by the substituents on the imidazole ring. The electron-withdrawing bromine atoms and the methyl carboxylate group would modulate the electron density at the coordinating nitrogen atom, thereby affecting the stability and reactivity of the metal complex. The strategic placement of functional groups on ligands is a key aspect of tuning the performance of catalysts. acs.org

Precursors for N-Heterocyclic Carbene (NHC) Ligands

N-Heterocyclic Carbenes (NHCs) have emerged as a powerful class of ligands for transition metal catalysis and as organocatalysts in their own right. nih.govresearchgate.net They are known for forming strong metal-ligand bonds, primarily through σ-donation, which results in highly stable and active catalysts. nih.gov The most common precursors for NHCs are imidazolium (B1220033) salts, which are deprotonated to generate the neutral carbene species. nih.govrsc.org

This compound, while not an imidazolium salt itself, is a viable starting material for the synthesis of an NHC precursor. The general synthetic route involves the alkylation or arylation of the N-1 nitrogen of the imidazole ring. rsc.orgresearchgate.net This quaternization reaction would convert the neutral imidazole into a positively charged imidazolium salt. Subsequent deprotonation at the C2 position, typically with a strong base, would yield the corresponding N-Heterocyclic Carbene. rsc.org

Table 2: Potential Synthetic Pathway to an NHC from this compound

| Step | Reaction | Description | Key Considerations |

|---|---|---|---|

| 1 | N-Alkylation/Arylation | Reaction of the starting imidazole with an alkyl or aryl halide (e.g., an alkyl bromide) to form the corresponding imidazolium salt. researchgate.netnih.gov | The choice of the N-1 substituent is crucial as it significantly impacts the steric and electronic properties of the final NHC ligand. |

| 2 | Deprotonation | Treatment of the imidazolium salt with a strong base (e.g., NaH, KOt-Bu) to remove the proton at the C2 position. rsc.org | The acidity of the C2 proton is influenced by the substituents on the ring. The electron-withdrawing bromine and carboxylate groups could facilitate this step. |

| 3 | Carbene Formation | Generation of the free N-Heterocyclic Carbene, which can then be used to form metal complexes or as an organocatalyst. researchgate.netrsc.org | The stability and reactivity of the resulting carbene are determined by the electronic effects of the bromo- and carboxylate-substituents and the steric bulk of the N-substituents. acs.org |

The substituents on the imidazole backbone play a critical role in tuning the properties of the resulting NHC ligand. The two bromine atoms at the C2 and C5 positions would have a significant electron-withdrawing effect, which could influence the σ-donating ability of the carbene. The methyl group at N-3 and the methyl carboxylate at C-4 provide additional handles for modifying the steric and electronic environment of the ligand, allowing for the fine-tuning of its catalytic performance. The synthesis of asymmetrically substituted imidazolium salts is a well-established field for creating tailored NHC precursors. researchgate.netnih.gov

Future Research Directions and Unexplored Avenues

Development of More Efficient and Sustainable Synthetic Methodologies

Furthermore, the use of green chemistry principles should be a priority. This could involve employing environmentally benign solvents, such as water or ethanol (B145695), and developing catalyst systems that are reusable and operate under mild reaction conditions. nih.gov Microwave-assisted organic synthesis is another promising avenue that can significantly reduce reaction times and improve yields for the preparation of imidazole (B134444) derivatives. nih.gov The development of solid-supported catalysts could also facilitate easier product purification and catalyst recycling, contributing to more sustainable synthetic processes.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| One-pot, multi-component reactions | Increased efficiency, reduced waste, simplified procedures | Design of novel reaction cascades, optimization of reaction conditions |

| Green catalysis | Use of environmentally friendly solvents and reusable catalysts | Development of novel solid-supported or biodegradable catalysts |

| Microwave-assisted synthesis | Reduced reaction times, improved yields, enhanced reaction control | Optimization of microwave parameters for specific reaction pathways |

Exploration of Novel Reactivity and Functionalization Pathways

The two bromine atoms on the imidazole ring of Methyl 2,5-dibromo-3-methylimidazole-4-carboxylate are key functional groups that can be exploited for a variety of chemical transformations. Future research should systematically explore the reactivity of these bromine atoms in cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions would allow for the introduction of a wide range of substituents at the 2- and 5-positions of the imidazole ring, leading to the generation of diverse chemical libraries.

The ester group at the 4-position also offers opportunities for further functionalization. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, other esters, or used as a handle for conjugation to other molecules. The N-methyl group at the 3-position influences the electronic properties of the imidazole ring and can play a role in directing the regioselectivity of certain reactions. Understanding the interplay between these different functional groups will be crucial for designing novel functionalization pathways.

Advanced In-situ Spectroscopic Monitoring of Reactions

To gain a deeper understanding of the reaction mechanisms involved in the synthesis and functionalization of this compound, the application of advanced in-situ spectroscopic techniques is essential. Techniques such as ReactIR (in-situ Fourier Transform Infrared Spectroscopy), in-situ NMR (Nuclear Magnetic Resonance) spectroscopy, and Raman spectroscopy can provide real-time information about the formation of intermediates, reaction kinetics, and the influence of various reaction parameters.

This data would be invaluable for optimizing reaction conditions to maximize yields and minimize the formation of byproducts. For example, in-situ monitoring could help to precisely determine the optimal reaction time and temperature for a particular transformation, or to identify the role of a catalyst in the reaction mechanism. Such detailed mechanistic insights are crucial for the rational design of more efficient and selective synthetic methods. scirp.org

| Spectroscopic Technique | Information Gained | Impact on Research |

| In-situ FTIR (ReactIR) | Real-time tracking of functional group changes | Optimization of reaction kinetics and endpoint determination |

| In-situ NMR Spectroscopy | Identification of reaction intermediates and quantification of species | Elucidation of complex reaction mechanisms |

| In-situ Raman Spectroscopy | Monitoring of vibrational modes of molecules in solution | Understanding catalyst behavior and reaction pathways |

High-Throughput Screening and Computational Design of New Derivatives

The structural scaffold of this compound provides a foundation for the creation of large libraries of new derivatives through combinatorial chemistry. High-throughput screening (HTS) methods can then be employed to rapidly evaluate the biological activity or material properties of these compounds. nih.govthermofisher.com This approach can accelerate the discovery of new lead compounds for drug development or novel materials with desired functionalities.

In parallel with experimental screening, computational chemistry and molecular modeling can play a significant role in the rational design of new derivatives. nih.gov Density Functional Theory (DFT) calculations can be used to predict the electronic properties, reactivity, and spectroscopic signatures of new molecules. mdpi.com Quantitative Structure-Activity Relationship (QSAR) studies can help to identify the key structural features that are responsible for a particular biological activity. This synergy between computational design and high-throughput screening can significantly streamline the discovery process.

Integration with Emerging Technologies in Materials Chemistry and Catalysis

The unique electronic and coordination properties of the imidazole ring suggest that derivatives of this compound could find applications in materials chemistry and catalysis. nih.gov Future research should explore the potential of this compound and its derivatives as building blocks for the synthesis of novel materials, such as metal-organic frameworks (MOFs), coordination polymers, and functional organic materials. The presence of multiple coordination sites (the nitrogen atoms of the imidazole ring and the oxygen atoms of the carboxylate group) makes these molecules attractive ligands for the construction of complex supramolecular architectures. nih.gov

In the field of catalysis, imidazole derivatives are known to act as N-heterocyclic carbene (NHC) precursors and as catalysts in their own right. researchgate.net The specific substitution pattern of this compound could lead to catalysts with unique reactivity and selectivity. Research in this area could focus on the development of new catalysts for a variety of organic transformations, contributing to the advancement of synthetic chemistry. The integration of these imidazole derivatives with nanotechnology, for example by anchoring them to nanoparticles, could also lead to the development of novel catalytic systems with enhanced activity and recyclability. lifechemicals.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.